molecular formula C15H13ClN2O3S B2354677 1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide CAS No. 1797160-19-0

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide

Cat. No.: B2354677
CAS No.: 1797160-19-0
M. Wt: 336.79
InChI Key: GSJGCZZWIAZJDA-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzo[d]isoxazole ring and a methanesulfonamide group, which are linked to a 2-chloro-4-methylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide typically involves the reaction of benzo[d]isoxazole derivatives with methanesulfonyl chloride and 2-chloro-4-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The pathways involved may include the disruption of DNA synthesis or the inhibition of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d]isoxazol-3-yl)-N-(2-chlorophenyl)methanesulfonamide
  • 1-(benzo[d]isoxazol-3-yl)-N-(4-methylphenyl)methanesulfonamide
  • 1-(benzo[d]isoxazol-3-yl)-N-(2,4-dichlorophenyl)methanesulfonamide

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide is unique due to the presence of both the 2-chloro and 4-methyl substituents on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-6-7-13(12(16)8-10)18-22(19,20)9-14-11-4-2-3-5-15(11)21-17-14/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJGCZZWIAZJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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